molecular formula C14H17ClN2O B7591695 3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile

3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile

Cat. No. B7591695
M. Wt: 264.75 g/mol
InChI Key: CCXJIKXERUAAAF-UHFFFAOYSA-N
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Description

3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile, commonly known as CHEP, is a chemical compound used in scientific research. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR). The alpha7 nAChR is a type of receptor found in the central nervous system and is involved in various physiological processes, including learning and memory, attention, and inflammation.

Mechanism of Action

CHEP is a competitive antagonist of the alpha7 3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile. It binds to the receptor's orthosteric site, preventing the binding of acetylcholine and other agonists. This results in the inhibition of the receptor's downstream signaling pathways, which are involved in various physiological processes.
Biochemical and Physiological Effects:
CHEP's primary biochemical effect is the inhibition of alpha7 3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile signaling. This can lead to various physiological effects, including the modulation of inflammation, the regulation of neurotransmitter release, and the improvement of learning and memory processes. Additionally, CHEP has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

CHEP's selectivity for the alpha7 3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile makes it an excellent tool for studying the receptor's role in various diseases and physiological processes. Additionally, CHEP's potency as an antagonist allows for the modulation of receptor signaling with low concentrations, reducing the risk of off-target effects. However, CHEP's selectivity for the alpha7 3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile may limit its use in studying other 3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile subtypes.

Future Directions

There are several future directions for CHEP research. One area of interest is the development of CHEP analogs with improved potency and selectivity for the alpha7 3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile. Additionally, studies are needed to investigate the potential therapeutic applications of CHEP in diseases involving the alpha7 3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile, such as Alzheimer's disease and schizophrenia. Finally, CHEP's effects on other physiological processes, such as inflammation and pain, warrant further investigation.

Synthesis Methods

CHEP can be synthesized using a multistep process starting with 2-chlorobenzonitrile, which is reacted with 1-(2-hydroxyethyl)piperidine to form 2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile. This intermediate is then reacted with phosphorus oxychloride and thionyl chloride to form 3-chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile. The final product is obtained by purification using column chromatography.

Scientific Research Applications

CHEP is primarily used in scientific research to study the alpha7 3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile. This receptor is implicated in various diseases, including Alzheimer's disease, schizophrenia, and inflammation. CHEP's selectivity for the alpha7 3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile makes it an excellent tool for studying the receptor's role in these diseases. Additionally, CHEP has been used to investigate the receptor's involvement in learning and memory processes.

properties

IUPAC Name

3-chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(18)11-5-7-17(8-6-11)14-12(9-16)3-2-4-13(14)15/h2-4,10-11,18H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXJIKXERUAAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=C(C=CC=C2Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile

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